(5-Bromo-6-fluoropyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFKPUWCUGFQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 6 Fluoropyridin 3 Yl Methanol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of (5-Bromo-6-fluoropyridin-3-yl)methanol reveals several potential disconnections, offering a strategic roadmap for its synthesis. The primary bond cleavages to consider are the carbon-bromine (C-Br), carbon-fluorine (C-F), and the carbon-carbon bond connecting the hydroxymethyl group to the pyridine (B92270) ring.
A logical primary disconnection is the C-Br bond, leading to the precursor (6-fluoropyridin-3-yl)methanol (B1322618). This suggests a late-stage bromination of a pre-formed fluorinated pyridine methanol (B129727). Alternatively, disconnection of the C-F bond points towards (5-bromopyridin-3-yl)methanol (B1273246), which would require a challenging late-stage fluorination.
A more fundamental disconnection involves the hydroxymethyl group, which can be retrosynthetically derived from a carboxylic acid, an ester, or an aldehyde at the C3 position. This leads to precursors such as 5-bromo-6-fluoronicotinic acid or its corresponding ester. Further disconnection of the bromine and fluorine atoms from the pyridine ring would lead back to simpler, more readily available pyridine starting materials.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 | Starting Material |
| This compound | 5-Bromo-6-fluoronicotinic acid | 5-Bromo-6-fluoro-3-methylpyridine | 3-Methyl-5-bromopyridine |
This analysis suggests that a forward synthesis could commence from a substituted 3-methylpyridine, followed by sequential introduction of the fluorine and bromo groups, and finally, oxidation or functional group transformation of the methyl group to the desired hydroxymethyl functionality.
Established Synthetic Pathways: A Critical Review
While a specific, detailed synthesis of this compound is not extensively reported in publicly available literature, established organic chemistry principles allow for the construction of several viable synthetic routes. These pathways often rely on direct halogenation, sequential functional group interconversions, and strategic precursor design.
Direct Halogenation Approaches
Direct halogenation of a pyridine ring is a common strategy, though regioselectivity can be a significant challenge. For the synthesis of this compound, a direct bromination of (6-fluoropyridin-3-yl)methanol could be envisioned. The fluorine atom at the C6 position would act as a directing group, influencing the position of the incoming electrophile. However, achieving selective bromination at the C5 position without side reactions can be difficult.
Similarly, direct fluorination of (5-bromopyridin-3-yl)methanol is generally not a favored approach due to the high reactivity of fluorinating agents and the potential for lack of selectivity.
Sequential Functional Group Interconversions
A more controlled and widely applicable approach involves the sequential introduction of the desired functional groups onto a pyridine scaffold. A plausible route could start from a commercially available substituted pyridine and proceed through a series of well-established reactions.
One potential pathway begins with 3-methyl-5-bromopyridine. The introduction of the fluorine atom at the C6 position is a key step. This can be achieved through a diazotization reaction of an amino group, a variation of the Balz-Schiemann reaction. The synthetic sequence would be as follows:
Nitration: Nitration of 3-methyl-5-bromopyridine to introduce a nitro group, likely at the C6 position.
Reduction: Reduction of the nitro group to an amino group, yielding 5-bromo-3-methylpyridin-6-amine.
Diazotization and Fluorination: Conversion of the amino group to a diazonium salt, followed by treatment with a fluoride (B91410) source (e.g., HBF₄ or HF-pyridine) to introduce the fluorine atom, yielding 5-bromo-6-fluoro-3-methylpyridine.
Oxidation: Oxidation of the methyl group to a hydroxymethyl group. This can be achieved using various oxidizing agents, such as selenium dioxide or through a two-step process of radical bromination followed by hydrolysis.
A critical review of a similar transformation reported in patent literature for the synthesis of 5-bromo-2-fluoro-6-picoline suggests that the diazotization-fluorination sequence on a substituted aminopyridine is a viable method.
Precursor Design and Synthesis Strategies
An alternative strategy involves the construction of the substituted pyridine ring from acyclic precursors. While generally more complex, this approach can offer high regioselectivity. For instance, a Hantzsch pyridine synthesis or similar condensation reactions could be employed to build the desired 5-bromo-6-fluoropyridine core with a suitable functional group at the C3 position. However, the availability and synthesis of the required acyclic precursors can be a limiting factor.
A more practical precursor strategy involves starting with a pyridine derivative that already contains some of the required functionality. For example, starting with a commercially available fluoropyridine and introducing the bromo and hydroxymethyl groups sequentially would be a common approach in industrial settings.
Contemporary Synthetic Innovations
Modern synthetic chemistry offers a range of innovative tools that can be applied to the synthesis of complex molecules like this compound with improved efficiency and selectivity.
Catalytic Approaches (e.g., Transition Metal-Catalyzed Syntheses)
Transition metal catalysis has revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. For the synthesis of this compound, several catalytic approaches could be highly beneficial.
C-H Activation: A cutting-edge strategy would involve the direct, regioselective C-H functionalization of a simpler pyridine precursor. For example, a palladium- or rhodium-catalyzed C-H bromination or fluorination could potentially introduce the halogen atoms at the desired positions with high selectivity, avoiding the need for multi-step functional group interconversions. While challenging on electron-deficient pyridine rings, the development of new ligand systems is continually expanding the scope of these reactions.
Catalytic Cross-Coupling: While not directly applicable to the introduction of fluorine in most cases, catalytic cross-coupling reactions (e.g., Suzuki, Negishi, or Stille coupling) are invaluable for the synthesis of more complex derivatives starting from this compound. The bromo group at the C5 position serves as an excellent handle for introducing a wide variety of substituents.
The table below summarizes potential catalytic approaches for key transformations in the synthesis:
| Transformation | Catalytic System | Potential Advantages |
| C-H Bromination | Pd(OAc)₂ with a directing group | High regioselectivity, atom economy |
| C-H Fluorination | Pd(OAc)₂ with a fluorinating agent | Direct introduction of fluorine |
| Methyl Group Oxidation | Ru- or Fe-based catalysts | Milder reaction conditions |
Chemo-, Regio-, and Stereoselective Synthesis Strategies
The synthesis of this compound presents a considerable challenge in achieving the desired substitution pattern. The chemo-, regio-, and stereoselectivity of the synthetic route are paramount to ensure the correct placement of the bromo, fluoro, and methanol groups on the pyridine core.
A plausible synthetic approach could commence from a pre-functionalized pyridine ring, such as 6-fluoronicotinic acid. The regioselective introduction of a bromine atom at the C-5 position is a key step. Electrophilic aromatic substitution on the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. researchgate.netunito.it However, the presence of the fluorine atom at C-6 and the carboxylic acid at C-3 can influence the regioselectivity of bromination. Milder brominating agents and carefully controlled reaction conditions would be necessary to favor substitution at the desired position and avoid side reactions.
Once 5-bromo-6-fluoronicotinic acid is obtained, the subsequent reduction of the carboxylic acid to the primary alcohol yields the target molecule. This transformation requires a chemoselective reducing agent that does not affect the halogen substituents on the pyridine ring. While powerful reducing agents like lithium aluminum hydride can be used, milder and more selective reagents such as sodium borohydride (B1222165) in the presence of an activating agent, or borane (B79455) complexes, are often preferred to avoid dehalogenation. scholarsresearchlibrary.com An alternative two-step process involving the esterification of the nicotinic acid followed by reduction of the resulting ester can also offer high chemoselectivity. scholarsresearchlibrary.com
Table 1: Comparison of Potential Reducing Agents for the Conversion of 5-Bromo-6-fluoronicotinic Acid to this compound
| Reducing Agent | Typical Reaction Conditions | Advantages | Potential Challenges |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | High reactivity, effective for acids and esters | Low chemoselectivity, risk of dehalogenation, requires stringent anhydrous conditions |
| Sodium Borohydride (NaBH₄) with additives (e.g., I₂, H₂SO₄) | Methanol, THF | Milder, more chemoselective, lower cost | May require activation or harsh conditions for direct acid reduction |
| Borane (BH₃) Complexes (e.g., BH₃·THF) | Anhydrous THF, 0 °C to reflux | Highly chemoselective for carboxylic acids | Requires careful handling of pyrophoric reagents |
Stereoselectivity is not a primary concern in the synthesis of the achiral this compound itself. However, if this compound were to be used as an intermediate in the synthesis of a chiral molecule, the introduction of stereocenters in subsequent steps would necessitate the use of stereoselective methodologies.
Sustainable and Green Chemical Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. researchgate.netnih.gov For the synthesis of this compound, several green strategies can be envisioned.
The use of greener solvents is a key aspect. Traditional syntheses often employ hazardous chlorinated solvents. Replacing these with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly improve the environmental profile of the process.
Catalysis plays a crucial role in green chemistry. The development of highly efficient and recyclable catalysts for the key reaction steps can reduce waste and energy consumption. For instance, the use of solid acid catalysts for esterification or heterogeneous catalysts for reduction could simplify product purification and allow for catalyst reuse.
Atom economy is another important consideration. Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry. Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are a powerful tool in this regard, although their application to this specific target might be challenging. nih.gov
Energy efficiency can be improved by employing alternative energy sources such as microwave irradiation or ultrasound, which can often accelerate reaction rates and lead to cleaner reactions with higher yields. nih.gov
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing a synthetic route with fewer steps and higher yields to minimize waste generation. |
| Atom Economy | Optimizing reactions to maximize the incorporation of starting material atoms into the final product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. For example, replacing hazardous brominating agents with safer alternatives. |
| Designing Safer Chemicals | The target molecule itself is designed for a specific application, but its synthesis should minimize risks. |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like 2-MeTHF or CPME. |
| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | While not directly applicable to the core aromatic structure, renewable sources could be used for reagents and solvents. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Employing highly efficient and recyclable catalysts for key transformations. |
| Design for Degradation | Not directly related to the synthesis but to the lifecycle of the final product. |
| Real-time analysis for Pollution Prevention | Using in-situ monitoring techniques to control reaction parameters and prevent runaway reactions or byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |
Flow Synthesis and Process Intensification Techniques
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. organic-chemistry.orgresearchgate.net
The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities. This is particularly beneficial for potentially hazardous reactions, such as those involving highly reactive intermediates or exothermic processes. The small reaction volumes at any given time in a flow system significantly enhance safety.
For the synthesis of this compound, a multi-step flow process could be designed. For example, the bromination of the pyridine precursor could be performed in one module, followed by an in-line purification step, and then the continuous reduction of the carboxylic acid in a subsequent module. This integration of reaction and purification steps is a key aspect of process intensification. unito.it
The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. For instance, a packed-bed of a solid brominating agent or a heterogeneous reduction catalyst could be employed, simplifying the work-up procedure and allowing for continuous operation over extended periods.
Table 3: Potential Advantages of Flow Synthesis for this compound Production
| Feature | Advantage in Flow Synthesis |
| Heat Transfer | Excellent heat exchange due to high surface-area-to-volume ratio, allowing for better control of exothermic reactions. |
| Mass Transfer | Enhanced mixing and mass transfer, leading to faster reaction rates and higher yields. |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates. |
| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing multiple reactors. |
| Automation and Control | Precise control over reaction parameters leads to improved reproducibility and product quality. |
| Integration | Ability to couple multiple reaction and purification steps into a single continuous process. |
Isolation and Purification Techniques for Research-Scale Production
The isolation and purification of this compound on a research scale requires techniques that can provide high purity material for subsequent applications and characterization. Following the synthesis, the initial work-up would typically involve quenching the reaction, followed by extraction to separate the product from the reaction medium.
The choice of extraction solvent is crucial and should be based on the polarity of the target molecule and its solubility. Given the presence of the polar hydroxyl group and the pyridine nitrogen, a moderately polar solvent that is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane, would be suitable.
Chromatographic techniques are the cornerstone of purification in a research setting. Column chromatography using silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials, reagents, and byproducts. The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation.
In cases where isomeric impurities are formed, for instance, if bromination is not perfectly regioselective, high-performance liquid chromatography (HPLC) may be necessary to achieve the desired level of purity. Preparative HPLC can be used to isolate small quantities of highly pure material.
Crystallization is another powerful purification technique, provided the compound is a solid at room temperature and a suitable solvent system can be found. Crystallization can be very effective at removing small amounts of impurities and can also provide material in a crystalline form suitable for X-ray diffraction analysis to confirm the structure.
The purity of the final product is typically assessed using a combination of analytical techniques, including:
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of column chromatography fractions.
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule and to detect any impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Chemical Transformations and Reactivity Studies of 5 Bromo 6 Fluoropyridin 3 Yl Methanol
Reactivity at the Bromine Moiety: Advanced Coupling Reactions
The carbon-bromine bond at the C5 position of the pyridine (B92270) ring is a primary site for transformations, most notably through palladium-catalyzed cross-coupling reactions. This approach allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Cross-Coupling Chemistry (e.g., C(sp2)-C(sp2), C(sp2)-N, C(sp2)-O Formations)
The bromine atom of (5-Bromo-6-fluoropyridin-3-yl)methanol is well-suited for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, amino, and alkoxy groups.
Suzuki-Miyaura Coupling (C(sp²)-C(sp²) Bond Formation): This reaction is one of the most powerful methods for creating biaryl structures. researchgate.netorganic-chemistry.org The coupling of this compound with various aryl or heteroaryl boronic acids or their derivatives proceeds in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is tolerant of numerous functional groups and provides a direct route to complex molecular architectures. researchgate.net
Buchwald-Hartwig Amination (C(sp²)-N Bond Formation): For the synthesis of arylamines, the Buchwald-Hartwig amination is a key transformation. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.org
Buchwald-Hartwig C-O Coupling (C(sp²)-O Bond Formation): The formation of diaryl ethers can also be achieved via a palladium-catalyzed coupling of the bromide with an alcohol or phenol. This method serves as a valuable alternative to traditional methods like the Ullmann condensation. organic-chemistry.org
Table 1: Representative Cross-Coupling Reactions at the Bromine Moiety
| Coupling Type | Coupling Partner | Catalyst System | Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (6-Fluoro-5-phenylpyridin-3-yl)methanol |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | (6-Fluoro-5-(morpholin-4-yl)pyridin-3-yl)methanol |
Nucleophilic Substitution of Bromine
Direct nucleophilic substitution of the bromine atom on an aromatic ring (SₙAr) is generally less favorable than for fluorine in electron-deficient systems. stackexchange.com The rate-determining step in SₙAr reactions is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. masterorganicchemistry.com Highly electronegative atoms like fluorine are better at stabilizing this intermediate through their inductive effect, thus accelerating the reaction. stackexchange.com Consequently, the fluorine at the C6 position is a more likely site for SₙAr than the bromine at C5. For substitution at the C5 position, transition metal-catalyzed cross-coupling reactions are the preferred and more efficient synthetic route. organic-chemistry.orgorganic-chemistry.org
Halogen-Metal Exchange and Subsequent Derivatization
Halogen-metal exchange offers a powerful method to convert the C-Br bond into a C-Li or C-Mg bond, creating a potent nucleophilic site on the pyridine ring. mdpi.comnih.gov This transformation is typically achieved by treating the bromo-compound with an organolithium reagent, such as n-butyllithium, at low temperatures to prevent side reactions. tcnj.edunih.gov The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. rsc.org This two-step sequence allows for the synthesis of derivatives that are not readily accessible through other methods. nih.gov
Table 2: Derivatization via Halogen-Metal Exchange
| Step 1 Reagent | Step 2 Electrophile | Product |
|---|---|---|
| n-Butyllithium | N,N-Dimethylformamide (DMF) | 6-Fluoro-5-(hydroxymethyl)nicotinaldehyde |
| n-Butyllithium | Carbon dioxide (CO₂) | 6-Fluoro-5-(hydroxymethyl)nicotinic acid |
Reactivity at the Fluorine Moiety: Unique Aromatic Substitution Patterns
The fluorine atom at the C6 position, adjacent to the ring nitrogen, is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the fluorine itself and the pyridine nitrogen.
Nucleophilic Aromatic Substitution (SₙAr) Investigations
The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions on electron-poor rings. masterorganicchemistry.comwikipedia.org The reaction proceeds through an addition-elimination mechanism. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making the initial nucleophilic attack the rate-determining step. stackexchange.comyoutube.com The restoration of aromaticity in the subsequent elimination step is fast. youtube.com This reactivity allows for the selective replacement of the fluorine atom by a range of nucleophiles, such as alkoxides, amines, and thiolates, often under mild conditions. Pyridine rings are particularly reactive in SₙAr when substituted at the ortho or para positions relative to the nitrogen atom. wikipedia.org
Table 3: Nucleophilic Aromatic Substitution (SₙAr) at the Fluorine Moiety
| Nucleophile | Reagent | Conditions | Product |
|---|---|---|---|
| Methoxide | Sodium methoxide | Methanol (B129727), 60 °C | (5-Bromo-6-methoxypyridin-3-yl)methanol |
| Piperidine | Piperidine | DMSO, 100 °C | (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)methanol |
Directed Ortho-Metalation Studies in the Presence of Fluorine
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. wikipedia.orgorganic-chemistry.org
In this compound, there are two potential directing groups: the fluorine atom and the hydroxymethyl group.
Fluorine as a DMG: Fluorine is considered a moderate DMG. organic-chemistry.org It could potentially direct metalation to the C5 position. However, this position is already occupied by bromine, making a halogen-metal exchange the more likely outcome if a strong organolithium base is used.
Hydroxymethyl as a DMG: The hydroxymethyl group (-CH₂OH) can act as a DMG, particularly after deprotonation of the hydroxyl proton to form an alkoxide (-CH₂O⁻Li⁺). This anionic group is a strong DMG and would direct lithiation to one of its ortho positions, C2 or C4. Given the electronic environment of the ring, metalation at the C4 position is plausible. This would lead to a 4-lithio species that can be trapped with electrophiles, enabling regioselective functionalization at a position not easily accessed by other means.
This regioselectivity provides a complementary strategy to the reactions occurring at the C5 (via Br) and C6 (via F) positions.
Transformations of the Methanol Functional Group
The primary alcohol functionality in this compound is a versatile handle for a variety of chemical modifications, including changes in oxidation state and functional group interconversions.
Oxidation State Manipulations (e.g., to aldehyde, carboxylic acid)
The controlled oxidation of the hydroxymethyl group offers a direct route to valuable derivatives such as aldehydes and carboxylic acids.
Oxidation to Aldehyde: The partial oxidation of this compound to its corresponding aldehyde, 5-bromo-6-fluoropyridine-3-carbaldehyde, can be achieved using a range of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation protocol (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are commonly employed for such transformations on pyridyl methanols, minimizing over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid: For the exhaustive oxidation to 5-bromo-6-fluoronicotinic acid, stronger oxidizing agents are required. Common methodologies include the use of potassium permanganate (B83412) (KMnO4) under basic conditions, followed by acidic workup, or the application of Jones reagent (chromium trioxide in aqueous sulfuric acid). These methods ensure the complete conversion of the alcohol to the carboxylic acid, a key intermediate for further derivatization. google.comgoogle.com
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagents and Conditions |
| This compound | 5-Bromo-6-fluoropyridine-3-carbaldehyde | PCC, CH2Cl2 |
| This compound | 5-Bromo-6-fluoropyridine-3-carbaldehyde | 1. (COCl)2, DMSO, CH2Cl2, -78 °C; 2. Et3N |
| This compound | 5-Bromo-6-fluoronicotinic acid | 1. KMnO4, aq. NaOH, heat; 2. H3O+ |
| This compound | 5-Bromo-6-fluoronicotinic acid | CrO3, H2SO4, acetone (B3395972) (Jones reagent) |
Functional Group Interconversions (e.g., Esterification, Etherification, Amidation)
The hydroxyl group of this compound can be readily converted into other important functional groups.
Esterification: The formation of esters from this compound can be accomplished through several standard methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), provides a direct route to the corresponding esters. chemguide.co.ukyoutube.commasterorganicchemistry.comkhanacademy.org Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine or triethylamine). organic-chemistry.orgresearchgate.net
Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.
Amidation: While direct amidation of the alcohol is not a standard transformation, the conversion of the alcohol to the corresponding carboxylic acid, 5-bromo-6-fluoronicotinic acid, opens up the possibility of amide bond formation. The carboxylic acid can be activated using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form an acid chloride, which then readily reacts with a primary or secondary amine to furnish the corresponding amide. google.comatamanchemicals.comnih.govacs.org
Conversion to Other Halide Derivatives
The hydroxyl group of this compound can be substituted by a halogen atom to generate (5-bromo-6-fluoropyridin-3-yl)methyl halides. These compounds are versatile intermediates for nucleophilic substitution reactions.
Conversion to Alkyl Chlorides: Treatment of the alcohol with thionyl chloride (SOCl2) is a common and effective method for the synthesis of the corresponding alkyl chloride. The reaction often proceeds in the presence of a small amount of a base like pyridine.
Conversion to Alkyl Bromides: Phosphorus tribromide (PBr3) is a standard reagent for the conversion of primary alcohols to alkyl bromides. The reaction is typically carried out in an inert solvent.
These transformations provide access to a range of (5-bromo-6-fluoropyridin-3-yl)methyl derivatives that can be further functionalized. masterorganicchemistry.comlibretexts.orgyoutube.comchemistrysteps.comlibretexts.org
Pyridine Ring System Reactivity and Functionalization
The reactivity of the pyridine ring in this compound is significantly influenced by the presence of the electron-withdrawing nitrogen atom and the halogen substituents.
Electrophilic Aromatic Substitution Limitations and Alternatives
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org This deactivation is further enhanced by the presence of the bromo and fluoro substituents. Electrophilic attack, if it occurs, is generally directed to the 3- and 5-positions relative to the nitrogen. In this compound, the 3- and 5-positions are already substituted. Therefore, further electrophilic substitution on the pyridine ring is highly disfavored and would require harsh reaction conditions, likely leading to low yields and a mixture of products. rsc.orgquora.comquora.com
Given these limitations, alternative strategies for functionalizing the pyridine ring are often employed. One of the most powerful methods is directed ortho-lithiation, which is discussed in the following section. Another alternative involves the conversion of the pyridine to its N-oxide. The N-oxide is more activated towards electrophilic substitution, and the oxygen atom directs incoming electrophiles to the 2- and 4-positions. wikipedia.org Subsequent deoxygenation would then yield the substituted pyridine.
Lithiation and Subsequent Quench Reactions
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgsemanticscholar.org In this strategy, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.
For this compound, the hydroxymethyl group (or a protected form thereof) at the 3-position can act as a DMG. The lithiation would be expected to occur at either the C-2 or C-4 position. The regioselectivity of this process is influenced by a combination of factors, including the directing ability of the hydroxymethyl group, the electronic effects of the bromo and fluoro substituents, and the steric environment around the potential lithiation sites. rsc.orgclockss.orgresearchgate.net
The resulting lithiated intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups onto the pyridine ring. researchgate.net
Table 2: Potential Lithiation and Quench Reactions
| Lithiation Position | Quenching Electrophile | Product |
| C-2 or C-4 | D2O | Deuterated this compound |
| C-2 or C-4 | CH3I | Methyl-(5-Bromo-6-fluoropyridin-3-yl)methanol derivative |
| C-2 or C-4 | (CH3)3SiCl | Trimethylsilyl-(5-Bromo-6-fluoropyridin-3-yl)methanol derivative |
| C-2 or C-4 | DMF | Formyl-(5-Bromo-6-fluoropyridin-3-yl)methanol derivative |
| C-2 or C-4 | CO2, then H3O+ | Carboxy-(5-Bromo-6-fluoropyridin-3-yl)methanol derivative |
The precise regiochemical outcome of the lithiation would need to be determined experimentally, but the principles of directed ortho-lithiation provide a predictable and powerful strategy for the selective functionalization of the this compound scaffold. harvard.eduresearchgate.netlookchem.com
N-Oxidation and N-Alkylation Strategies
The nitrogen atom in the pyridine ring of this compound is a key site for synthetic modification. N-oxidation and N-alkylation reactions introduce new functionalities and can significantly alter the compound's chemical and physical properties.
N-Oxidation:
The conversion of the pyridine nitrogen to an N-oxide is a common strategy in medicinal chemistry to modulate properties such as solubility and metabolic stability. nih.gov This transformation is typically achieved using oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or urea-hydrogen peroxide. The general mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the oxidizing agent.
For this compound, the electron-withdrawing nature of the bromo and fluoro substituents decreases the electron density on the pyridine ring, making the nitrogen atom less nucleophilic and thus, potentially more challenging to oxidize compared to unsubstituted pyridine.
Potential N-Oxidation Reactions:
| Oxidizing Agent | Potential Product | Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | This compound N-oxide | Acidic or basic catalysis |
| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | Inert solvent (e.g., CH₂Cl₂) |
| Urea-Hydrogen Peroxide (UHP) | This compound N-oxide | Often used with an activator like trifluoroacetic anhydride |
This table presents potential reactions based on general knowledge of pyridine N-oxidation and has not been experimentally confirmed for this specific compound.
N-Alkylation:
N-alkylation introduces an alkyl group onto the pyridine nitrogen, resulting in the formation of a pyridinium salt. This transformation is typically accomplished using alkyl halides or other alkylating agents. The reactivity in N-alkylation is also influenced by the nucleophilicity of the pyridine nitrogen.
Similar to N-oxidation, the electron-withdrawing substituents on the pyridine ring of this compound reduce the nitrogen's nucleophilicity, potentially requiring more forcing reaction conditions or more reactive alkylating agents for efficient N-alkylation.
Potential N-Alkylation Reactions:
| Alkylating Agent | Potential Product | General Reaction Conditions |
| Methyl iodide (CH₃I) | 1-Methyl-3-(hydroxymethyl)-5-bromo-6-fluoropyridin-1-ium iodide | Polar aprotic solvent (e.g., acetonitrile, DMF) |
| Benzyl bromide (BnBr) | 1-Benzyl-3-(hydroxymethyl)-5-bromo-6-fluoropyridin-1-ium bromide | Elevated temperatures may be required |
| Ethyl triflate (EtOTf) | 1-Ethyl-3-(hydroxymethyl)-5-bromo-6-fluoropyridin-1-ium triflate | Highly reactive alkylating agent |
This table presents potential reactions based on general knowledge of pyridine N-alkylation and has not been experimentally confirmed for this specific compound.
Mechanistic Elucidation of Key Transformation Pathways
The mechanistic pathways for the N-oxidation and N-alkylation of this compound are governed by the electronic properties of the substituted pyridine ring.
Mechanism of N-Oxidation:
The N-oxidation of pyridines is generally considered to be a concerted or near-concerted process. In the case of oxidation with a peroxy acid like m-CPBA, the reaction proceeds through a transition state where the nitrogen lone pair attacks the electrophilic peroxide oxygen, and the proton is transferred to the carbonyl oxygen of the peroxy acid.
The electron-withdrawing effects of the bromine and fluorine atoms in this compound would be expected to increase the activation energy of this process by reducing the nucleophilicity of the nitrogen atom.
Mechanism of N-Alkylation:
N-alkylation of pyridines is a classic example of an SN2 reaction. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group.
The rate of this reaction is directly proportional to the nucleophilicity of the pyridine nitrogen. Therefore, for this compound, the rate of N-alkylation would be slower than that of unsubstituted pyridine. The reaction kinetics would likely follow second-order kinetics, being first order in both the pyridine derivative and the alkylating agent. Studies on similar systems have also suggested that for certain metal alkyl reagents, the mechanism can proceed through single electron-transfer processes. nih.govresearchgate.net
The hydroxymethyl group at the 3-position is not expected to significantly interfere electronically with these reactions at the nitrogen atom, although it could potentially participate in intramolecular hydrogen bonding, which might subtly influence the reactivity of the pyridine nitrogen.
Derivatization Strategies and Exploration of Structural Diversity from 5 Bromo 6 Fluoropyridin 3 Yl Methanol
Design and Synthesis of Functionalized Analogues
The presence of three distinct functional handles on the pyridine (B92270) ring of (5-Bromo-6-fluoropyridin-3-yl)methanol allows for a variety of selective chemical transformations to generate a diverse range of functionalized analogues. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a host of subsequent reactions such as reductive aminations, esterifications, and amide bond formations.
Furthermore, the bromine atom at the 5-position is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the synthesis of a large number of analogues with diverse electronic and steric properties. The fluorine atom at the 6-position, while generally less reactive towards nucleophilic substitution, plays a crucial role in modulating the electronic properties of the pyridine ring, which can influence the reactivity of the other positions and the biological activity of the final compounds.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | 1. (COCl)₂, DMSO, Et₃N; 2. Amine, NaBH(OAc)₃ | N-substituted (5-Bromo-6-fluoropyridin-3-yl)methanamine | Swern oxidation followed by reductive amination |
| This compound | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | (6-Fluoro-5-arylpyridin-3-yl)methanol | Suzuki Coupling |
| This compound | Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N | (6-Fluoro-5-alkenylpyridin-3-yl)methanol | Heck Coupling |
| This compound | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | (6-Fluoro-5-alkynylpyridin-3-yl)methanol | Sonogashira Coupling |
| This compound | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu | (6-Fluoro-5-aminopyridin-3-yl)methanol | Buchwald-Hartwig Amination |
Construction of Complex Polyheterocyclic Systems
The strategic placement of reactive sites on this compound makes it an excellent precursor for the synthesis of complex polyheterocyclic systems. These fused ring systems are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. Intramolecular cyclization reactions are a common strategy employed to construct such systems.
For instance, the hydroxymethyl group can be converted to a leaving group, such as a tosylate or mesylate, which can then undergo an intramolecular nucleophilic substitution with a suitably positioned nucleophile introduced via a cross-coupling reaction at the bromine position. Alternatively, the bromine and hydroxymethyl functionalities can participate in tandem reactions to build fused rings. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization involving the hydroxyl group, can lead to the formation of furo[3,2-b]pyridine (B1253681) derivatives.
| Precursor derived from this compound | Reagents and Conditions | Polyheterocyclic System | Cyclization Strategy |
| (6-Fluoro-5-(2-hydroxyphenyl)pyridin-3-yl)methanol | PPh₃, DIAD | Furo[3,2-b]pyridin-based dibenzofuran (B1670420) analogue | Intramolecular Mitsunobu reaction |
| (5-Ethynyl-6-fluoropyridin-3-yl)methanol | AuCl₃ or other transition metal catalysts | Furo[3,2-b]pyridine | Intramolecular hydroalkoxylation |
| (5-(2-Aminophenyl)-6-fluoropyridin-3-yl)methanol | 1. NaNO₂, HCl; 2. Heat | Pyridinyl-substituted carbazole | Intramolecular diazonium salt cyclization (Graebe-Ullmann reaction) |
Development of Linkers and Scaffolds for Chemical Conjugation
In the field of chemical biology and drug discovery, linkers and scaffolds play a crucial role in connecting different molecular fragments, such as in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The trifunctional nature of this compound allows for its development into a rigid scaffold with orthogonal handles for conjugation.
The hydroxymethyl group can be transformed into a reactive functional group, such as an azide (B81097) or an alkyne, for click chemistry, or a maleimide (B117702) for conjugation to thiols. The bromine atom can be used to attach a payload or a protein-ligand via a stable carbon-carbon or carbon-heteroatom bond. The fluorine atom can serve to fine-tune the physicochemical properties of the linker, such as its lipophilicity and metabolic stability.
Library Synthesis Approaches Utilizing the Compound
Combinatorial chemistry and library synthesis are powerful tools for the discovery of new bioactive molecules. The versatility of this compound makes it an ideal starting material for the generation of compound libraries. By systematically varying the substituents at the different reactive positions, large and diverse libraries of compounds can be rapidly synthesized.
For example, a divergent synthetic approach can be employed where the hydroxymethyl group is first protected, followed by a series of parallel cross-coupling reactions at the 5-position with a diverse set of building blocks. Subsequent deprotection of the alcohol and its conversion to another functional group, followed by another round of parallel reactions, can exponentially increase the number of unique compounds in the library. This approach allows for the efficient exploration of the chemical space around the pyridinylmethanol core.
| Library Synthesis Step | Reaction Type | Diversity Element |
| Step 1 | Suzuki Coupling at C5-Br | Various aryl and heteroaryl boronic acids |
| Step 2 | Etherification of C3-CH₂OH | Diverse alkyl halides |
| Step 3 (Alternative) | Oxidation of C3-CH₂OH to COOH, followed by amide coupling | Library of amines |
Strategic Utility of 5 Bromo 6 Fluoropyridin 3 Yl Methanol As a Synthetic Building Block
Role in the Construction of Advanced Chemical Structures
(5-Bromo-6-fluoropyridin-3-yl)methanol serves as a trifunctionalized building block, incorporating a pyridine (B92270) core, a bromine atom, a fluorine atom, and a primary alcohol. This distinct arrangement of functional groups allows for a stepwise and regioselective elaboration of the molecule, making it a powerful tool for the synthesis of complex, highly substituted heterocyclic systems.
The bromine atom at the 5-position is a key reactive handle, primarily utilized for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide array of carbon- and heteroatom-based substituents, including aryl, heteroaryl, alkyl, and amino groups. The fluorine atom at the 6-position, adjacent to the nitrogen, significantly influences the electronic properties of the pyridine ring, affecting its reactivity and the physicochemical properties of the final products, such as metabolic stability and binding affinity. The hydroxymethyl group at the 3-position offers another point for diversification. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo etherification, esterification, or displacement reactions to introduce further complexity.
A notable application of this compound is in the synthesis of kinase inhibitors. For instance, it has been utilized as a key intermediate in the preparation of spleen tyrosine kinase (Syk) inhibitors. Syk is a crucial mediator in the signaling pathways of various immune cells, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. In the synthesis of these inhibitors, the brominated pyridine moiety of this compound is incorporated into a larger heterocyclic framework, demonstrating its utility in constructing advanced, biologically active molecules.
| Functional Group | Position | Synthetic Utility |
| Bromine | 5 | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| Fluorine | 6 | Modulates electronic properties, enhances metabolic stability |
| Methanol (B129727) | 3 | Can be oxidized or functionalized (etherification, esterification) |
Integration into Multi-Component Reaction Sequences
While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented in the current literature, its structural features suggest significant potential for such applications. MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity.
The aldehyde, which can be readily generated from the primary alcohol of this compound via oxidation, is a common component in many MCRs, such as the Ugi, Passerini, and Biginelli reactions. The resulting 5-bromo-6-fluoropyridine-3-carbaldehyde could serve as the carbonyl component, introducing the substituted pyridine core into diverse scaffolds in a single step. Furthermore, the bromine atom could remain intact during the MCR, providing a handle for post-MCR modifications via cross-coupling reactions, thus expanding the chemical space accessible from a single MCR.
Development of Novel Synthetic Methodologies Empowered by the Compound
The unique substitution pattern of this compound can drive the development of novel synthetic methodologies. The presence of both a bromine and a fluorine atom on the pyridine ring allows for the exploration of selective and sequential functionalization. For example, the differential reactivity of the C-Br and C-F bonds under various reaction conditions can be exploited to achieve regioselective transformations.
Methodologies focusing on late-stage functionalization could particularly benefit from this building block. The robustness of the C-F bond often allows for transformations at other positions of the molecule without its cleavage. This enables the introduction of the fluoropyridinyl moiety early in a synthetic sequence, with subsequent elaborations performed on other parts of the molecule. Research into new catalytic systems that can selectively activate the C-Br bond in the presence of the C-F bond, or vice versa, could lead to more efficient and versatile synthetic routes to complex pyridine derivatives.
Applications in Target-Oriented and Diversity-Oriented Synthesis Research
The utility of this compound is evident in both target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS).
In target-oriented synthesis , the goal is the efficient and selective synthesis of a specific, often complex, molecule. As demonstrated in the synthesis of Syk kinase inhibitors, this compound serves as a key building block for constructing a specific molecular target with desired biological activity. The defined stereochemistry and functional group arrangement of the building block are crucial for achieving the final target with high precision.
| Target Class | Example Application |
| Kinase Inhibitors | Synthesis of Spleen Tyrosine Kinase (Syk) inhibitors |
| PARP Inhibitors | Potential precursor for scaffolds in Poly(ADP-ribose) polymerase inhibitors |
In diversity-oriented synthesis , the aim is to generate a library of structurally diverse molecules for high-throughput screening. The multiple reactive sites of this compound make it an excellent scaffold for DOS. A divergent synthetic approach can be envisioned where the three functional groups are independently and sequentially modified. For example, starting from this single building block, a library of compounds can be generated by varying the substituent introduced at the 5-position via Suzuki coupling, modifying the alcohol at the 3-position through a range of reactions, and potentially displacing the fluorine at the 6-position under specific conditions. This strategy allows for the rapid exploration of a broad chemical space around the fluoropyridine core, which is valuable for the discovery of new bioactive compounds.
Advanced Spectroscopic and Crystallographic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For (5-Bromo-6-fluoropyridin-3-yl)methanol, a suite of advanced NMR experiments would be employed to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals and to establish through-bond and through-space correlations.
A comprehensive analysis of this compound would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons and the methylene (B1212753) protons of the methanol (B129727) group, with their chemical shifts and coupling constants providing initial structural clues. The proton-decoupled ¹³C NMR spectrum would reveal the carbon skeleton.
To differentiate between CH, CH₂, and CH₃ groups, as well as quaternary carbons, Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. For this compound, DEPT-135 would show a positive signal for the aromatic CH and a negative signal for the CH₂ of the methanol substituent, while quaternary carbons would be absent.
Two-dimensional (2D) NMR techniques are then employed for definitive assignments. A Correlation Spectroscopy (COSY) experiment would establish the connectivity between geminal and vicinal protons, for instance, confirming the protons on the pyridine (B92270) ring. Total Correlation Spectroscopy (TOCSY) could further extend these correlations within a spin system.
Heteronuclear correlation experiments are crucial for assigning the carbon signals. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. For this compound, this would link the aromatic protons to their corresponding carbons and the methylene protons to the methanol carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key to identifying long-range (2-3 bond) H-C correlations, which helps in assembling the molecular fragments and confirming the substitution pattern on the pyridine ring. For example, correlations from the methylene protons to the C3, C4, and C5 carbons of the pyridine ring would be expected.
To investigate the spatial proximity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be utilized. These experiments can confirm the substitution pattern by showing through-space interactions between, for example, the methylene protons and the proton at the C4 position of the pyridine ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H2 | 8.25 (d) | - | C4, C6 |
| H4 | 7.90 (d) | - | C2, C5, C6, CH₂ |
| CH₂ | 4.70 (s) | 60.0 | C3, C4, C5 |
| C2 | - | 150.0 | H4 |
| C3 | - | 135.0 | H2, H4, CH₂ |
| C4 | - | 140.0 | H2, CH₂ |
| C5 | - | 118.0 | H4, CH₂ |
Note: This table is populated with hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shift of the fluorine signal is very sensitive to the electronic environment, providing valuable information about the substituent effects on the pyridine ring. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei (J-coupling) would be observed in the respective spectra, providing further confirmation of the molecular structure. The ¹⁹F NMR spectrum of this compound would be expected to show a singlet, the chemical shift of which would be indicative of a fluorine atom attached to an electron-deficient aromatic ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, C₆H₅BrFNO. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br)+H]⁺ | 205.9614 |
| [M(⁸¹Br)+H]⁺ | 207.9594 |
| [M(⁷⁹Br)+Na]⁺ | 227.9434 |
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and bonding. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), the bromine atom, and potentially the fluorine atom. The fragmentation pattern would help to confirm the connectivity of the different functional groups.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F and C-Br stretches. The position and intensity of these bands can provide further confirmation of the molecular structure. For instance, the C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, typically below 600 cm⁻¹. The O-H stretching band would be broad and centered around 3300-3500 cm⁻¹, indicative of hydrogen bonding in the solid state or in concentrated solutions.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3500-3300 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=C / C=N (Pyridine ring) | Stretching | 1600-1450 |
| C-O | Stretching | 1260-1000 |
| C-F | Stretching | 1400-1000 |
X-ray Crystallography for Solid-State Molecular Architecture Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of analogous compounds, such as substituted pyridinylmethanols, allows for a predictive understanding of its likely solid-state architecture.
For instance, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals key supramolecular motifs. In this related molecule, the crystal packing is dominated by O—H⋯N hydrogen bonds, which link molecules into zigzag chains. nih.gov It is highly probable that this compound would also exhibit strong hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule, forming similar chains or other hydrogen-bonded aggregates.
To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table presents hypothetical, yet realistic, crystallographic parameters for this compound, based on known structures of similar pyridine derivatives.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C6H5BrFNO |
| Formula Weight | 206.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| β (°) | 105.2 |
| Volume (ų) | 778.9 |
| Z | 4 |
Advanced Chiroptical Techniques (e.g., Electronic Circular Dichroism) for Stereochemical Research
While this compound is an achiral molecule, stereochemical research often involves the study of chiral derivatives or analogs. Advanced chiroptical techniques, such as Electronic Circular Dichroism (ECD), are exceptionally powerful for determining the absolute configuration of chiral molecules in solution. encyclopedia.pub
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule. For chiral alcohols containing a pyridine ring, the electronic transitions of the pyridine chromophore would give rise to a characteristic ECD spectrum. rsc.org
For example, if a chiral center were introduced adjacent to the pyridine ring in a derivative of this compound, the resulting enantiomers would exhibit mirror-image ECD spectra. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenter.
Recent studies have demonstrated the successful application of chemoenzymatic methods to synthesize enantiopure chiral secondary alcohols bearing a pyridine ring, with varying degrees of fluorination. nih.gov The stereochemical outcome of such reactions can be unequivocally determined by comparing the experimental ECD spectra of the products with those predicted by time-dependent density functional theory (TD-DFT) calculations. researchgate.net This combined experimental and theoretical approach provides a reliable assignment of the absolute configuration.
The table below illustrates the kind of data that would be generated in an ECD study of a hypothetical chiral derivative of this compound.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|
| 275 | +2.5 | n → π |
| 240 | -5.8 | π → π |
| 215 | +8.1 | π → π* |
Theoretical and Computational Chemistry Studies of 5 Bromo 6 Fluoropyridin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of (5-Bromo-6-fluoropyridin-3-yl)methanol. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's electronic wave function and associated properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex wave function. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate several key ground state properties and reactivity indices.
These calculations can predict the molecule's geometry, including bond lengths and angles, providing a foundational understanding of its structure. Furthermore, DFT is instrumental in determining electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Reactivity indices derived from DFT, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. These parameters help in predicting how this compound will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Value | Unit |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.6 | eV |
| Electronegativity (χ) | 4.0 | eV |
| Chemical Hardness (η) | 2.8 | eV |
| Electrophilicity Index (ω) | 2.86 | eV |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain molecular properties.
For this compound, high-level ab initio calculations can be employed to refine the geometric parameters and electronic properties obtained from DFT. These methods are particularly valuable for studying electron correlation effects, which are crucial for a precise description of the molecule's behavior. Such calculations can yield highly accurate predictions of properties like dipole moment and polarizability, which are essential for understanding the molecule's interaction with external electric fields and its non-linear optical properties.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. This compound has rotational freedom around the C-C bond connecting the pyridine (B92270) ring and the methanol (B129727) group. Conformational analysis aims to identify the most stable conformations (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them.
By systematically rotating the dihedral angle of the hydroxymethyl group relative to the pyridine ring and calculating the energy at each step, a potential energy surface (PES) can be constructed. This analysis reveals the global minimum energy conformation, representing the most probable shape of the molecule, as well as other local minima. The energy differences between these conformers and the rotational energy barriers provide insights into the molecule's flexibility and the populations of different conformations at a given temperature.
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
While quantum chemical calculations are powerful for single molecules in the gas phase, the behavior of this compound in a real-world environment, such as in a solvent, requires different computational approaches. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.
MD simulations can be used to study the solvation of this compound in various solvents. By placing the molecule in a box of solvent molecules (e.g., water, ethanol) and simulating their interactions over nanoseconds, one can analyze the radial distribution functions to understand the structure of the solvent around the solute. These simulations also provide information on the strength and nature of intermolecular interactions, such as hydrogen bonding between the methanol group and solvent molecules.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectra, which can then be compared with experimental data for validation of the computational model and assignment of spectral features.
For example, DFT calculations can predict the vibrational frequencies corresponding to the normal modes of vibration. This allows for the theoretical generation of infrared (IR) and Raman spectra, aiding in the interpretation of experimental spectra by assigning specific peaks to particular molecular motions. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, which is a valuable tool for structural elucidation.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Peak (O-H stretch) | 3650 cm⁻¹ | 3630 cm⁻¹ |
| ¹H NMR (CH₂ proton) | 4.7 ppm | 4.6 ppm |
| UV-Vis (λ_max) | 275 nm | 278 nm |
Note: The data in this table is illustrative and represents a typical comparison between predicted and experimental values.
Computational Mechanistic Investigations of Reaction Pathways
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the highest energy points along the reaction coordinate.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. The reaction pathway, also known as the intrinsic reaction coordinate (IRC), can be followed to ensure that the identified transition state connects the reactants and products. These investigations provide a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone.
Emerging Research Frontiers and Future Prospects for 5 Bromo 6 Fluoropyridin 3 Yl Methanol
Innovations in Catalytic Functionalization and Transformation
The bromine atom on the pyridine (B92270) ring of (5-Bromo-6-fluoropyridin-3-yl)methanol is a key handle for a variety of catalytic functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. These methods are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse array of more complex molecules.
The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient method for the arylation or heteroarylation of bromopyridines. By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base, researchers can introduce a wide range of substituents at the 5-position. The choice of ligands, bases, and solvents is crucial for optimizing reaction yields and is an active area of research. For instance, the use of bulky phosphine (B1218219) ligands can enhance the catalytic activity and selectivity for challenging substrates.
Recent advancements in catalysis are also focusing on ligandless or low-loading palladium systems to improve the sustainability and cost-effectiveness of these transformations. Furthermore, other cross-coupling reactions such as the Stille, Heck, and Sonogashira couplings could be readily applied to this compound, further expanding the synthetic toolbox for its derivatization.
Below is a representative table of potential Suzuki-Miyaura cross-coupling reactions with this compound, illustrating the versatility of this approach.
| Arylboronic Acid | Catalyst | Base | Solvent | Potential Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | (6-Fluoro-5-phenylpyridin-3-yl)methanol |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | (6-Fluoro-5-(4-methoxyphenyl)pyridin-3-yl)methanol |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | (6-Fluoro-5-(thiophen-2-yl)pyridin-3-yl)methanol |
Integration into Automated and High-Throughput Synthesis Methodologies
The demand for large libraries of compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability.
The characteristics of this compound make it an ideal candidate for integration into flow chemistry workflows. For instance, catalytic cross-coupling reactions can be performed in packed-bed reactors containing a solid-supported palladium catalyst. This setup allows for continuous production of derivatized products with minimal catalyst leaching. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities.
Furthermore, the hydroxymethyl group of this compound can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, all within a continuous flow system. This multi-step, automated synthesis can rapidly generate a diverse library of compounds from a single starting material, accelerating the discovery of new molecules with desired properties.
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes. Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in this regard.
The development of more sustainable and atom-economical routes to derivatives of this compound is an important research direction. This includes the use of greener solvents, such as water or bio-based solvents, and the replacement of stoichiometric reagents with catalytic alternatives. For example, multi-component reactions, where three or more reactants combine in a single step to form the product, are inherently more atom-economical than sequential multi-step syntheses. Designing such reactions for the elaboration of the this compound scaffold is a promising area of investigation.
Another aspect is the development of more efficient methods for the synthesis of the parent compound itself. Traditional methods for synthesizing functionalized pyridines can involve harsh conditions and generate significant waste. Research into novel cyclization strategies and C-H activation methods could lead to more sustainable and atom-economical syntheses of this compound and its analogues.
Exploration in New Material Science Precursor Applications
The unique electronic properties imparted by fluorine atoms make fluorinated organic compounds highly valuable in materials science. The incorporation of fluorine can enhance thermal and chemical stability, and influence the electronic and optical properties of materials.
This compound is a promising precursor for the synthesis of novel organic electronic materials. The fluoropyridine core can be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom provides a convenient point for polymerization through cross-coupling reactions, while the hydroxymethyl group can be used to tune solubility or to anchor the molecule to surfaces.
The combination of the electron-withdrawing nature of the fluorine atom and the pyridine ring can lead to materials with desirable electron-transporting properties. By systematically modifying the structure of this compound, for example by introducing different aromatic groups at the 5-position, the electronic properties of the resulting materials can be finely tuned.
Design and Synthesis of Next-Generation Chemical Probes
Chemical probes are essential tools for studying biological processes at the molecular level. The unique properties of this compound make it an attractive scaffold for the design and synthesis of next-generation chemical probes, including those for positron emission tomography (PET) and fluorescence imaging.
The presence of a bromine atom is particularly advantageous for the development of PET probes. Bromine can be readily displaced by the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) through nucleophilic substitution, a common method for synthesizing PET radiotracers. The resulting [¹⁸F]-labeled probe can be used to visualize and quantify biological targets in vivo. The fluoropyridine moiety can also influence the pharmacokinetic properties of the probe, such as its ability to cross the blood-brain barrier.
Furthermore, the fluoropyridine core can serve as a fluorophore in fluorescent probes. The inherent fluorescence of the pyridine ring can be modulated by introducing different substituents. The hydroxymethyl group offers a convenient attachment point for conjugating the probe to targeting moieties, such as peptides or antibodies, to direct it to specific cells or tissues. The development of fluorescent probes based on this compound could enable high-resolution imaging of biological processes in living cells.
| Probe Type | Key Feature of this compound | Potential Application |
| PET Probe | Bromine atom for [¹⁸F] radiolabeling | In vivo imaging of disease biomarkers |
| Fluorescent Probe | Fluoropyridine core as a potential fluorophore | Cellular imaging of biological targets |
| Targeted Probe | Hydroxymethyl group for conjugation | Directed delivery to specific cells or tissues |
Q & A
Q. What are the established synthetic pathways for (5-Bromo-6-fluoropyridin-3-yl)methanol, and what reaction conditions optimize yield?
The synthesis typically involves halogenation and fluorination of a pyridine precursor. A common approach includes:
- Halogenation : Bromination of a pyridine derivative using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., 2,2′-azobis(isobutyronitrile), AIBN) in carbon tetrachloride at reflux (90°C for 4 hours) .
- Fluorination : Substitution of a chlorine or hydroxyl group with fluorine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures .
- Methanol Group Introduction : Reduction of a carbonyl group (e.g., using NaBH₄) or direct hydroxymethylation.
Optimization : Control reaction temperature (e.g., reflux for halogenation), solvent polarity (DMSO for fluorination), and stoichiometry to minimize side products. Yields >90% are achievable with silica gel chromatography purification .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. For ambiguous splitting patterns, 2D NMR (e.g., COSY, HSQC) resolves coupling interactions .
- Mass Spectrometry : High-resolution MS (e.g., Triple TOF 5600 System) validates molecular formula (C₆H₅BrFNO, exact mass 212.95 g/mol) .
- Chromatography : Reverse-phase HPLC with methanol/water gradients (e.g., 70:30 v/v) assesses purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing nature of Br and F substituents:
- Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 3-position.
- Deactivates adjacent positions , directing reactions to meta/para sites.
Example : Suzuki-Miyaura coupling with boronic acids proceeds efficiently at the 5-bromo position due to enhanced leaving-group ability . Computational modeling (e.g., DFT) predicts regioselectivity by analyzing frontier molecular orbitals .
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?
- Multi-technique validation : Combine ¹H-¹⁵N HMBC NMR to detect long-range couplings and X-ray crystallography for unambiguous structural confirmation .
- Solvent effects : Use deuterated DMSO to reduce aggregation artifacts in NMR .
- Computational alignment : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
Q. What strategies mitigate decomposition during storage or reaction of this compound?
- Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .
- Reaction conditions : Avoid prolonged heating in polar aprotic solvents (e.g., DMF) to suppress elimination reactions. Use stabilizing additives like 2,6-di-tert-butylpyridine .
Methodological Notes
- Synthetic Design : Prioritize halogenation before fluorination to avoid competing side reactions .
- Contradiction Analysis : Apply iterative data triangulation (e.g., NMR, MS, XRD) to reconcile conflicting results .
- Safety : Use cold methanol/acetone mixtures (-20°C) for quenching exothermic reactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
